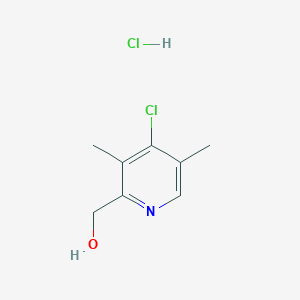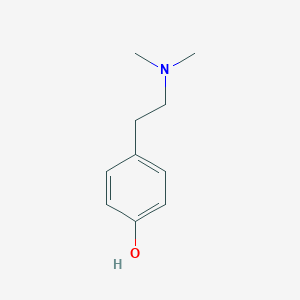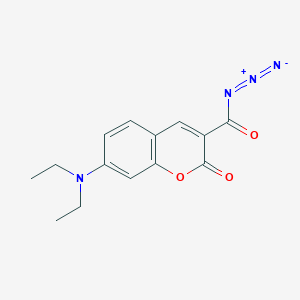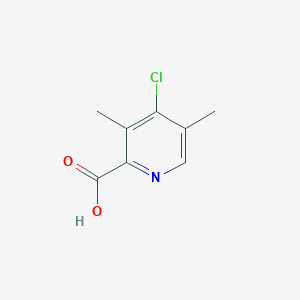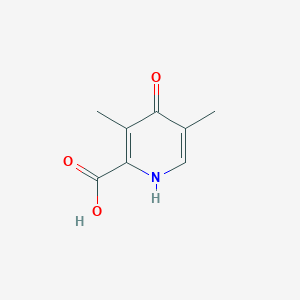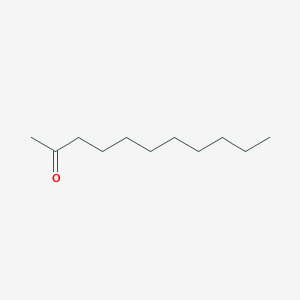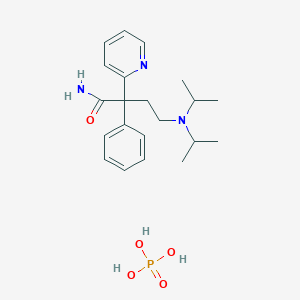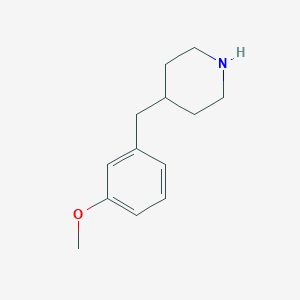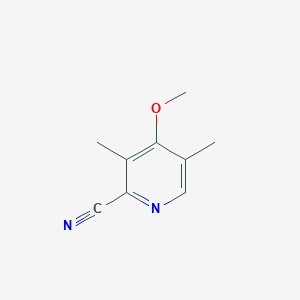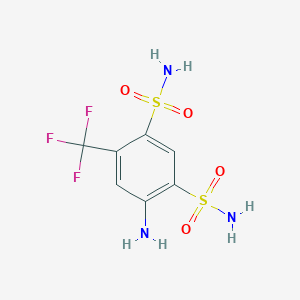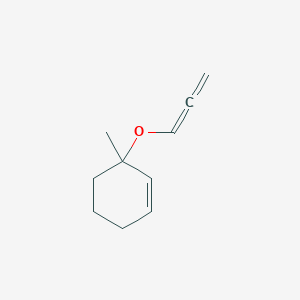
3-Methyl-3-(1,2-propadienyloxy)cyclohexene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-3-(1,2-propadienyloxy)cyclohexene is an organic compound that belongs to the family of cycloalkenes. It is commonly known as MCP and is widely used in scientific research. MCP is a colorless liquid with a pungent odor and is highly reactive due to its triple bond. It has been extensively studied due to its potential applications in various fields, including organic synthesis, material science, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of MCP is not fully understood, but it is believed to act as a potent electrophile due to its triple bond. It can react with various nucleophiles, including water, alcohols, and amines, to form various products. The reaction is highly exothermic and can be used to generate heat and light.
Efectos Bioquímicos Y Fisiológicos
MCP has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have antimicrobial activity against various bacterial and fungal strains. MCP has been evaluated for its potential to treat various diseases, including cancer and neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MCP has several advantages for use in lab experiments. It is highly reactive and can be used to form various functional groups. It is also easy to synthesize and purify. However, MCP is highly reactive and can be dangerous to handle. It can react with various nucleophiles, including water, and can cause severe burns and other injuries.
Direcciones Futuras
There are several future directions for the use of MCP in scientific research. It can be used to synthesize various compounds with unique properties, including polymers and other materials. It can also be used to study the mechanism of action of various enzymes and other biological molecules. Additionally, MCP can be evaluated for its potential to treat various diseases, including cancer and neurological disorders.
Conclusion:
In conclusion, 3-Methyl-3-(1,2-propadienyloxy)cyclohexene is a highly reactive organic compound that has been extensively studied due to its potential applications in various fields. It is commonly used in organic synthesis, material science, and medicinal chemistry. MCP has several advantages for use in lab experiments, but it is also highly reactive and can be dangerous to handle. There are several future directions for the use of MCP in scientific research, including the synthesis of various compounds and the evaluation of its potential to treat various diseases.
Métodos De Síntesis
The synthesis of MCP involves the reaction between 3-methylcyclohex-2-en-1-one and propargyl alcohol in the presence of a base. The reaction takes place through a nucleophilic addition-elimination mechanism, resulting in the formation of the triple bond. The yield of the reaction is high, and the product can be easily purified through distillation.
Aplicaciones Científicas De Investigación
MCP has been widely used in scientific research due to its unique chemical properties. It is commonly used as a reagent in organic synthesis, where it can be used to form various functional groups. It is also used in material science, where it can be used to create polymers and other materials with unique properties.
Propiedades
Número CAS |
150546-39-7 |
|---|---|
Nombre del producto |
3-Methyl-3-(1,2-propadienyloxy)cyclohexene |
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
InChI |
InChI=1S/C10H14O/c1-3-9-11-10(2)7-5-4-6-8-10/h5,7,9H,1,4,6,8H2,2H3 |
Clave InChI |
FQOAOCVSVBWWSS-UHFFFAOYSA-N |
SMILES |
CC1(CCCC=C1)OC=C=C |
SMILES canónico |
CC1(CCCC=C1)OC=C=C |
Sinónimos |
Cyclohexene, 3-methyl-3-(1,2-propadienyloxy)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



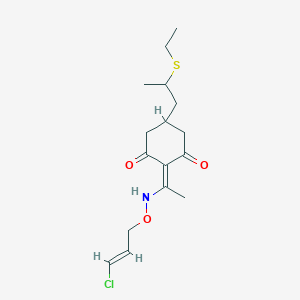
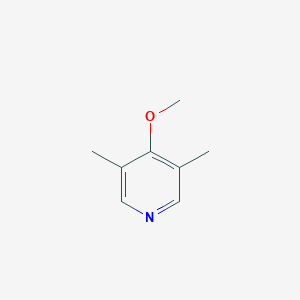
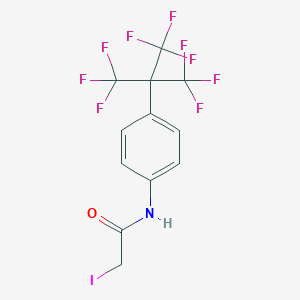
![N-(4-methoxyphenyl)-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate](/img/structure/B123051.png)
